Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Overview
Description
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C10H10O5. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is often used as an intermediate in the synthesis of various natural products and pharmaceuticals due to its unique chemical structure and reactivity .
Scientific Research Applications
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
The safety data sheet for “Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Methyl 7-Methoxybenzodioxole-5-carboxylate is a complex organic compound. It is known to be an intermediate in the synthesis of natural dihydrostilbenes , which are compounds known for their significant cytotoxicity toward human cancer cell lines .
Mode of Action
As an intermediate in the synthesis of dihydrostilbenes , it may contribute to the overall biological activity of these compounds, which includes cytotoxic effects on cancer cells .
Biochemical Pathways
Dihydrostilbenes, which this compound helps synthesize, are known to interact with multiple biochemical pathways, particularly those involved in cell proliferation and apoptosis .
Result of Action
As an intermediate in the synthesis of dihydrostilbenes , it may contribute to the cytotoxic effects these compounds have on cancer cells .
Action Environment
Like many organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate typically involves the following steps:
Esterification: Gallic acid is esterified with methanol in the presence of sulfuric acid to form methyl 3,4,5-trihydroxybenzoate.
Methylation: The methyl ester is then methylated using dimethyl sulfate to produce methyl 3-methoxy-4,5-dihydroxybenzoate.
Cyclization: The methylated ester undergoes cyclization with diiodomethane under basic conditions to form methyl 5-methoxy-3,4-methylenedioxybenzoate.
Bromination: Finally, the compound is brominated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted benzodioxole derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
- Methyl 7-(methoxy-d3) benzo[d][1,3]dioxole-5-carboxylate
- 7-Methoxy-1,3-benzodioxole-5-carboxylic acid
Uniqueness
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .
Properties
IUPAC Name |
methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKIGXHWZLSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345086 | |
Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-58-3 | |
Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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